molecular formula C48H48N32O16 B011357 Cucurbit[8]uril CAS No. 259886-51-6

Cucurbit[8]uril

Cat. No. B011357
M. Wt: 1329.1 g/mol
InChI Key: CONWISUOKHSUDR-UHFFFAOYSA-N
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Description

Cucurbit[8]uril is a fascinating macrocyclic compound known for its unique structural and chemical properties. This compound is a member of the cucurbit[n]uril family, which has garnered significant attention due to its superior molecular recognition capabilities, especially in aqueous media. The rigid hydrophobic cavity and identical carbonyl fringed portals of cucurbit[n]urils enable them to host a variety of guest molecules, thereby facilitating a broad range of applications in supramolecular chemistry (Ni et al., 2013).

Synthesis Analysis

Cucurbit[8]uril can be synthesized efficiently using microwave radiation, which is a cost-effective method for large-scale production. This process involves the acid-catalyzed condensation of glycoluril and formaldehyde. The choice of acid, reaction time, and temperature significantly affects the product distribution, with HCl and H2SO4 being common catalysts for this synthesis. This method provides a rapid and efficient route for producing cucurbit[8]uril, making it readily available for various applications, particularly in drug delivery (Wheate et al., 2010).

Molecular Structure Analysis

Cucurbit[8]uril is noted for its unique molecular structure, characterized by a large cavity capable of simultaneously accommodating two guest molecules. This structural feature allows it to form stable heteroternary and homoternary supramolecular complexes, which are integral to its function in host-guest chemistry. The molecular structure of cucurbit[8]uril facilitates the formation of supramolecular polymers and materials with diverse applications (Zou et al., 2018).

Chemical Reactions and Properties

Cucurbit[8]uril exhibits remarkable chemical reactivity and properties, such as facilitating the heterodimerization of proteins. Its ability to induce supramolecular assembly processes is a testament to its utility in the development of novel biochemical applications. The cucurbit[8]uril molecule acts as a supramolecular inducer, enabling specific protein assembly processes and illustrating its potential in protein engineering and molecular biology (Uhlenheuer et al., 2011).

Physical Properties Analysis

The physical properties of cucurbit[8]uril, such as its thermal stability and unique molecular recognition capabilities, make it an ideal candidate for various material science applications. Its structural features, including the large pore sizes and hydrophobic cavities, contribute to its unparalleled properties and potential uses. These characteristics are pivotal in the development of novel materials with unprecedented functionalities (Ni et al., 2013).

Chemical Properties Analysis

The chemical properties of cucurbit[8]uril, particularly its ability to form stable complexes with a wide range of guest molecules, highlight its significance in supramolecular chemistry. Its high-affinity binding and catalytic capabilities are central to its applications in sensing, drug delivery, and catalysis. The exploration of cucurbit[8]uril's fundamental properties and its cyclic derivatives underscores the ongoing advancements in understanding and leveraging its chemical behavior for innovative applications (Assaf & Nau, 2015).

Scientific Research Applications

1. Supramolecular Theranostics

  • Application Summary: Cucurbit8uril (CB8) has been used to construct supramolecular nanotheranostic systems. These systems have advantages over conventional platforms due to their tunable stimuli-responsiveness and compatible hierarchical organization.
  • Methods of Application: The CB8-based supramolecular theranostics are constructed using host-guest interactions. These interactions are popular for constructing supramolecular nanoplatforms due to their high binding affinities which can be regulated by external stimuli including pH, temperature, ion, enzyme, redox, and light.
  • Results or Outcomes: These smart supramolecular theranostic systems can release the loaded cargoes specifically in the active sites, efficiently reducing the systemic toxicity of free drugs .

2. Removal of Dye and Antibiotic from Aqueous Medium

  • Application Summary: CB8-based supramolecular assembly has been used as a high-efficiency absorbent to remove the commonly used dye amaranth (AMR) and an antibacterial drug of broad-spectrum sulfadiazine sodium (SFZ) from the aqueous solution.
  • Methods of Application: The CB8-based supramolecular assembly was synthesized under solvothermal condition in the presence of [ZnCl4]2− anions as a structure inducer. The phenyl and sulfonyl or sulfone moieties of AMR and SFZ entered the cavity of CB8 in the assembly.
  • Results or Outcomes: The assembly showed an excellent removal rate and could remove 96.08% and 96.21% for AMR and SMZ, respectively .

3. Biomedical Applications of Supramolecular Hydrogels

  • Application Summary: CB8 has been adapted as a dynamic noncovalent crosslinker to form various supramolecular hydrogels. These hydrogels have been investigated for various biomedical applications due to their good biocompatibility and dynamic properties afforded by host–guest interactions.
  • Methods of Application: The hydrogels are dynamically fabricated via supramolecular crosslinking of polymers by CB8.
  • Results or Outcomes: These hydrogels have shown promise in various innovative applications in biomedical science .

Sure, here are three more applications of Cucurbit8uril:

4. Drug Delivery

  • Application Summary: Cucurbit8uril has been used in drug formulation and delivery, controlled drug release, and sensing for bioanalytical purposes . It has shown considerable potential in vitro as a drug delivery agent .
  • Methods of Application: The drug is encapsulated within the cavity of the cucurbit8uril, providing steric protection to the drug from degradation .
  • Results or Outcomes: The drug-loaded cucurbit8uril can be efficiently internalized by cells, suggesting their potential for intracellular drug delivery .

5. Environmental Remediation

  • Application Summary: Cucurbit8uril has been used for the removal of pollutants such as dyes and antibiotics from aqueous solutions . It has also been used for CO2 sorption .
  • Methods of Application: The pollutant molecules are adsorbed into the cavity of the cucurbit8uril, allowing for their removal from the solution .
  • Results or Outcomes: The cucurbit8uril-based supramolecular assembly showed an excellent removal rate and could remove significant percentages of pollutants from the aqueous solution .

6. Sensing

  • Application Summary: Cucurbit8uril has been used to construct sensing platforms for various applications . It has been used for the detection of nitroaniline isomers and for ATP sensing .
  • Methods of Application: The analyte molecules interact with the cucurbit8uril, causing changes in its optical properties that can be detected .
  • Results or Outcomes: The cucurbit8uril-based sensors have shown good performance in the detection of various analytes .

Sure, here are three more applications of Cucurbit8uril:

7. Catalysis

  • Application Summary: Cucurbit8uril has been used in supramolecular catalysis, including accelerating the photodimerization of Brooker’s merocyanine . It provides a specific microenvironment which differs from that of the bulk solution, influencing the reaction activity of the guest molecules .
  • Methods of Application: The catalytic process is realized in a cyclic manner because the photodimerized product can be spontaneously replaced by monomeric reactants via competitive host–guest complexation .
  • Results or Outcomes: The use of cucurbit8uril in catalysis has shown promising results, enriching the field of supramolecular catalysis .

8. Material Science

  • Application Summary: Cucurbit8uril has been used in the construction of supramolecular hydrogels for various applications due to their good biocompatibility and dynamic properties afforded by host–guest interactions . It has also been used in the removal of dye and antibiotic from an aqueous medium .
  • Methods of Application: The hydrogels are dynamically fabricated via supramolecular crosslinking of polymers by CB[8] . For environmental applications, the pollutant molecules are adsorbed into the cavity of the cucurbit8uril, allowing for their removal from the solution .
  • Results or Outcomes: These hydrogels have shown promise in various innovative applications in material science . The cucurbit8uril-based supramolecular assembly showed an excellent removal rate and could remove significant percentages of pollutants from the aqueous solution .

9. Energy Storage

  • Application Summary: Cucurbit8uril has been used in energy storage applications. It has been assessed for its hydrogen storage capability and has been used in the construction of efficient intermolecular charge transport systems . It has also been used in the construction of carbon-based potassium-ion battery anodes .
  • Methods of Application: The hydrogen molecules interact with the cucurbit8uril, causing changes in its optical properties that can be detected . For charge transport systems, the pyridinium molecules dimerize in the cavity of the cucurbit8uril .
  • Results or Outcomes: The cucurbit8uril is found to interact with hydrogen in both exohedral and endohedral fashion. A total of 52 hydrogen molecules are found to be stored in cucurbit8uril, leading to 8.3 gravimetric wt% of hydrogen . The intermolecular charge transport systems have shown good performance .

Future Directions

Research on CB8 continues to explore its applications in drug delivery, catalysis, and supramolecular chemistry. Future studies may focus on optimizing its synthesis, understanding its interactions with biological systems, and developing practical uses.

: Wu, Y., Sun, L., Chen, X., et al. (2023). Cucurbit8uril-based water-dispersible assemblies with enhanced optoacoustic performance for multispectral optoacoustic imaging. Nature Communications, 14, 3918. Link

properties

IUPAC Name

3,5,8,10,13,15,18,20,23,25,28,30,33,35,38,40,41,43,45,47,51,53,55,57,59,61,63,65,67,69,71,73-dotriacontazapentacosacyclo[35.3.3.36,7.311,12.316,17.321,22.326,27.331,32.22,41.236,43.13,40.15,8.110,13.115,18.120,23.125,28.130,33.135,38.145,51.147,73.153,55.157,59.161,63.165,67.169,71]octacontane-44,46,48,49,50,52,54,56,58,60,62,64,66,68,70,72-hexadecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H48N32O16/c81-33-49-1-50-18-20-54(34(50)82)4-58-22-24-62(38(58)86)8-66-26-28-70(42(66)90)12-74-30-32-78(46(74)94)15-77-31-29-73(45(77)93)11-69-27-25-65(41(69)89)7-61-23-21-57(37(61)85)3-53(33)19-17(49)51-2-52(18)36(84)56(20)6-60(22)40(88)64(24)10-68(26)44(92)72(28)14-76(30)48(96)80(32)16-79(31)47(95)75(29)13-71(27)43(91)67(25)9-63(23)39(87)59(21)5-55(19)35(51)83/h17-32H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONWISUOKHSUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48N32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1329.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbit[8]uril

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cucurbit[8]uril
Reactant of Route 2
Cucurbit[8]uril

Citations

For This Compound
5,870
Citations
E Pazos, P Novo, C Peinador, AE Kaifer… - Angewandte Chemie …, 2019 - Wiley Online Library
The use of cucurbit[8]uril as a molecular host has emerged in the chemical literature as a reliable strategy for the creation of dynamic chemical systems, owing to its ability to form homo‐ …
Number of citations: 136 onlinelibrary.wiley.com
H Zou, J Liu, Y Li, X Li, X Wang - Small, 2018 - Wiley Online Library
Cucurbit[8]uril (CB[8]) is unique and notable in the cucurbit[n]uril family, since it has a relatively large cavity and thus is able to simultaneously accommodate two guest molecules. …
Number of citations: 51 onlinelibrary.wiley.com
VD Uzunova, C Cullinane, K Brix, WM Nau… - Organic & biomolecular …, 2010 - pubs.rsc.org
Cucurbit[n]urils (CB[n]) are potential stabilizing, solubilizing, activating, and delivering agents for drugs. The toxicity of the macrocyclic host molecules cucurbit[7]uril (CB[7]), the most …
Number of citations: 416 pubs.rsc.org
Y Liu, H Yang, Z Wang, X Zhang - Chemistry–An Asian Journal, 2013 - Wiley Online Library
Supramolecular polymers, whose building blocks are noncovalently connected, have attracted much attention over the last few decades. The noncovalent nature of these polymeric …
Number of citations: 194 onlinelibrary.wiley.com
V Ramalingam, AR Urbach - Organic Letters, 2011 - ACS Publications
The synthesis of [2]rotaxanes, each comprising a viologen core threaded through a cucurbit[8]uril (Q8, Figure 1 ) macrocycle and stoppered by tetraphenylmethane groups, and their …
Number of citations: 49 pubs.acs.org
DT Dang, J Schill, L Brunsveld - Chemical Science, 2012 - pubs.rsc.org
A supramolecular protein tetramerization approach has been devised which enables the controlled formation of a discrete protein tetramer. The supramolecular element cucurbit[8]uril …
Number of citations: 67 pubs.rsc.org
Z Sun, Z Huai, Q He, Z Liu - Journal of chemical information and …, 2021 - ACS Publications
Describing, understanding, and designing complex interaction networks within macromolecular systems remain challenging in modern chemical research. Host–guest systems, despite …
Number of citations: 35 pubs.acs.org
J del Barrio, PN Horton, D Lairez… - Journal of the …, 2013 - ACS Publications
Herein we report the photocontrol of cucurbit[8]uril (CB[8])-mediated supramolecular polymerization of azobenzene-containing monomers. The CB[8] polymers were characterized both …
Number of citations: 245 pubs.acs.org
HD Nguyen, DT Dang, JLJ Van Dongen… - Angewandte …, 2010 - Wiley Online Library
The application of supramolecular chemistry to proteins provides a means of reversibly controlling protein properties. For example, proteins have been decorated with synthetic guest …
Number of citations: 232 onlinelibrary.wiley.com
F Biedermann, U Rauwald, M Cziferszky… - … A European Journal, 2010 - Wiley Online Library
The utilities of benzobis(imidazolium) salts (BBIs) as stable and fluorescent components of supramolecular assemblies involving the macrocyclic host, cucurbit[8]uril (CB[8]), are …

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